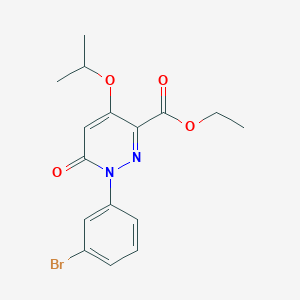

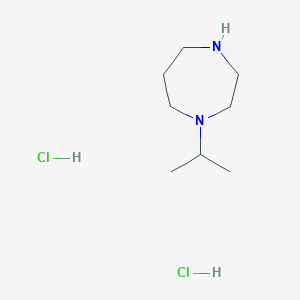

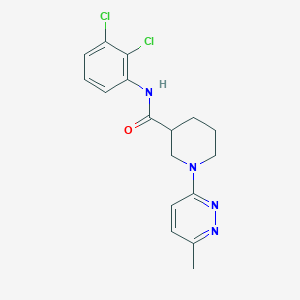

![molecular formula C15H10ClNO B2823754 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-67-1](/img/structure/B2823754.png)

2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound . It has been used in the synthesis of various compounds and has shown significant activity against certain strains of mycobacteria .

Chemical Reactions Analysis

The compound has been tested against three mycobacterial strains and evaluated for its ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including derivatives similar to 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole, have been synthesized and tested for their antimycobacterial properties. These compounds exhibited significant activity against mycobacterial strains such as M. tuberculosis, M. kansasii, and M. avium, with some showing higher activity than the standard treatment, isoniazid. This suggests potential application in treating mycobacterial infections (Imramovský et al., 2014).

Green Synthesis Methods

Research has also explored green synthesis methods for producing benzoxazole derivatives. Ultrasound irradiation, an eco-friendly and alternative energy source, has been employed for the efficient synthesis of novel benzoxazoles from various starting materials. This process results in high yields and short reaction times, highlighting an environmentally benign route for producing benzoxazole compounds, including those related to this compound (Nikpassand et al., 2016).

Fluorescent Probes and Sensing

Benzoxazole derivatives have found applications as fluorescent probes for sensing metal cations and pH changes. Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have demonstrated high sensitivity and selectivity towards specific metal cations, as well as pH-dependent fluorescence changes. This makes them suitable for use in various sensing applications, including environmental monitoring and biological imaging (Tanaka et al., 2001).

Chitin Biosynthesis Inhibition

Etoxazole, a 2,4-diphenyl-1,3-oxazoline derivative related to benzoxazoles, has been studied for its mode of action as an acaricide/insecticide. It inhibits chitin biosynthesis in pests like the fall armyworm, inducing moulting defects and offering a potential route for pest control in agriculture (Nauen & Smagghe, 2006).

Copper-Catalysed Synthesis

Research into the synthesis of 2-substituted benzoxazoles via copper-catalysed intramolecular coupling reactions has provided a simple and efficient method for producing a wide range of benzoxazole derivatives. This methodology, which can be applied to less reactive starting materials, offers a valuable tool in the synthesis of compounds including those related to this compound (Wu et al., 2014).

Eigenschaften

IUPAC Name |

2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRRDBGOBPNPPO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

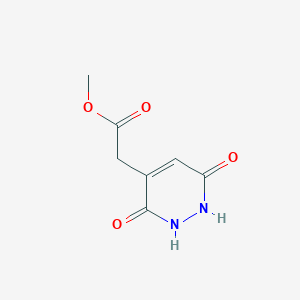

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2823672.png)

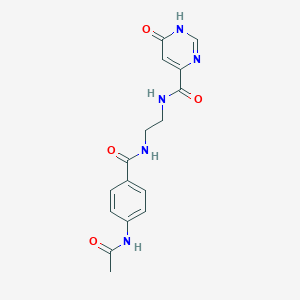

![6-(4-methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2823678.png)

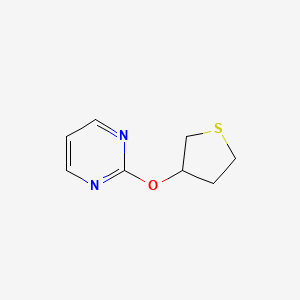

![2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2823683.png)

![3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide](/img/structure/B2823691.png)

![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)